molecular formula C12H14ClNO3 B2482157 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide CAS No. 1444689-45-5

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Cat. No.: B2482157
CAS No.: 1444689-45-5
M. Wt: 255.7
InChI Key: GSIQQYGRYBQSGM-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group and a 3-hydroxyoxolan-3-ylmethyl substituent.

Properties

IUPAC Name

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQQYGRYBQSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be carried out using diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of recoverable catalysts and ultrasonic irradiation can enhance the yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the chloro group can produce amines.

Scientific Research Applications

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The chloro group and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Biological/Chemical Applications References
2-Chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide 2-Chlorobenzoyl, 3-hydroxyoxolan-3-ylmethyl Not explicitly provided Potential CNS activity (inferred from structural analogues) -
2-Chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide 2-Chlorobenzoyl, 4,4-difluoro-1-hydroxycyclohexyl, 5-fluoropyrimidinyl 444.83 Potent P2X7 receptor antagonist with CNS penetration
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl 207.27 N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
2-Chloro-N-(3,5-dimethylphenyl)benzamide 2-Chlorobenzoyl, 3,5-dimethylphenyl 274.75 Trans amide conformation; studied for substituent effects on solid-state structures
2-Amino-N-(3-chlorophenethyl)benzamide 2-Aminobenzoyl, 3-chlorophenethyl 274.74 Hybrid structure with potential antibacterial/anticancer properties
2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron) 2-Chlorobenzoyl, 4-(trifluoromethoxy)phenyl 358.73 Insect growth regulator (chitin synthesis inhibitor)
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide 3-Chlorobenzoyl, furan-2-carbonyl-hydrazinocarbothioyl 323.76 X-ray characterized; trans conformation between benzoyl and thiono groups
3-Chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide Bis-chlorinated benzamide with a benzyl linker 413.30 Enhanced binding potential due to dual chlorination and aromatic stacking

Key Research Findings

Structural and Conformational Insights
  • Crystal Structure Analysis: 2-Chloro-N-(3,5-dimethylphenyl)benzamide exhibits a trans conformation between the N–H and C=O bonds, with dihedral angles of 61.2° (benzoyl ring) and 42.2° (aniline ring). This contrasts with syn conformations in non-chlorinated analogues, highlighting chlorine’s steric and electronic effects . The hydroxyoxolan-3-ylmethyl group in the target compound may enhance solubility compared to cyclohexyl or purely aromatic substituents, as seen in related CNS-penetrant P2X7 antagonists .
Agrochemical and Pharmaceutical Uses
  • Triflumuron () exemplifies the role of chlorinated benzamides in agrochemistry, inhibiting chitin synthesis in insects. The target compound’s chlorine atom may similarly confer bioactivity, though its specific applications remain unexplored .

Comparative Analysis of Substituent Effects

  • Chlorine Position :
    • 2-Chloro substitution (as in the target compound) is common in bioactive benzamides, whereas 3- or 4-chloro analogues (e.g., ) show varied binding modes and applications.
  • Hydroxyalkyl vs. Aromatic Substituents :
    • Hydroxyoxolane and cyclohexyl groups (, target compound) improve solubility and CNS penetration compared to purely aromatic substituents ().
  • Bifunctional Groups :
    • Compounds with dual functional groups (e.g., triflumuron’s trifluoromethoxy moiety) often exhibit enhanced target specificity , suggesting the hydroxyoxolane group in the target compound could be tailored for similar optimization.

Biological Activity

2-Chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a compound that has garnered attention due to its significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent at the 2-position and a hydroxyoxolan-3-yl side chain. Its molecular formula is C12H14ClN O3, with a molecular weight of approximately 227.67 g/mol. The unique structural components contribute to its biological activity and interaction with various molecular targets.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructureKey FeaturesBiological Activity
4-ChlorobenzamideC7H6ClN OAmide structureHDAC inhibitor
N-(4-Chlorobenzyl)acetamideC9H10ClN OChlorobenzene moietyAnti-inflammatory
2-Hydroxy-N-benzylacetamideC10H13N O2Hydroxylated derivativeNeuroprotective effects

The presence of both chloro and hydroxy groups in this compound may enhance its specificity towards certain biological targets compared to the other compounds listed.

Case Studies and Research Findings

  • Cancer Research : A study demonstrated that compounds with similar HDAC inhibitory properties could induce apoptosis in cancer cells. The modulation of gene expression through HDAC inhibition has been linked to reduced tumor growth in various cancer models.
  • Inflammation Models : Research on structurally similar benzamides indicated their effectiveness in reducing inflammation markers in animal models. This suggests that this compound may also possess anti-inflammatory properties worth investigating further .
  • Antimicrobial Activity : While specific data on this compound is scarce, related benzamide derivatives have shown promise against bacterial strains, indicating potential for broader antimicrobial applications .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in live models.
  • Mechanistic Studies : To explore detailed pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity against specific targets.

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